Glutaric acid

Description

This compound is an alpha,omega-dicarboxylic acid that is a linear five-carbon dicarboxylic acid. It has a role as a human metabolite and a Daphnia magna metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a glutarate(1-) and a glutarate.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a metabolite found in the aging mouse brain.

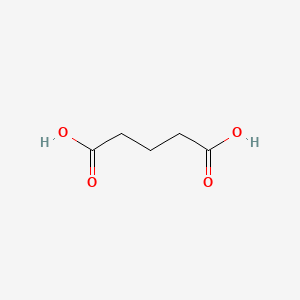

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQEDHGNNZCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4, Array | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13521-83-0 (di-hydrochloride salt), 3343-88-2 (mono-hydrochloride salt) | |

| Record name | Glutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021654 | |

| Record name | Glutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid, Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline], Solid, COLOURLESS CRYSTALS. | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992), 200 °C @ 20 MM HG, 303.00 °C. @ 760.00 mm Hg | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN CONCENTRATED SULFURIC ACID, 1600.0 mg/mL, Solubility in water, g/100ml at 20 °C: 63.9 | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.424 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.429 @ 15 °C/4 °C, 1.4 g/cm³ | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992), 0.00000288 [mmHg] | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LARGE, MONOCLINIC PRISMS, COLORLESS CRYSTALS | |

CAS No. |

110-94-1 | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H849F7N00B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

207.5 °F (NTP, 1992), 97.5-98 °C, 95.8 °C, 98 °C | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Glutaric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and biological significance of glutaric acid. The information is intended to support research and development activities, particularly in the fields of metabolic disorders and drug development.

Core Chemical Properties

This compound, systematically named pentanedioic acid, is a five-carbon linear dicarboxylic acid.[1][2][3][4] It presents as colorless crystals or a white solid and is a naturally occurring metabolite in the human body.[2]

Identifiers and Formula

| Identifier | Value |

| IUPAC Name | pentanedioic acid |

| Other Names | 1,3-Propanedicarboxylic acid, n-Pyrotartaric acid |

| CAS Number | 110-94-1 |

| Chemical Formula | C₅H₈O₄ |

| SMILES | C(CC(=O)O)CC(=O)O |

| InChIKey | JFCQEDHGNNZCLN-UHFFFAOYSA-N |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These values are crucial for a range of applications, from designing chemical syntheses to understanding its behavior in biological systems.

| Property | Value |

| Molecular Weight | 132.11 g/mol |

| Melting Point | 95–98 °C |

| Boiling Point | 200 °C (at 20 mmHg); decomposes at 302-304 °C |

| Density | 1.429 g/cm³ |

| Water Solubility | >500 g/L at 20 °C |

| pKa₁ | 4.34 (at 25 °C) |

| pKa₂ | 5.22 (at 25 °C) |

Chemical Structure

This compound is an alpha,omega-dicarboxylic acid, characterized by a flexible five-carbon backbone with a carboxylic acid group at each terminus. This structure allows for the formation of hydrogen bonds, contributing to its high water solubility. The presence of two carboxyl groups also allows it to act as a building block for polymers like polyesters and polyamides.

While detailed crystallographic data for pure this compound is extensive, a 2021 high-resolution X-ray investigation of caffeine-glutaric acid cocrystals provides insight into its intermolecular interactions. Spectroscopic data, including 1H NMR, 13C NMR, and IR, are available and used for its characterization.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound via Hydrolysis

A common laboratory preparation of this compound involves the hydrolysis of trimethylene cyanide.

Materials:

-

Trimethylene cyanide (1,3-dicyanopropane)

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Benzene

Procedure:

-

A mixture of 100 g of trimethylene cyanide and 500 g of concentrated hydrochloric acid is refluxed for approximately four hours in a 2-liter round-bottomed flask.

-

The resulting solution is then evaporated to dryness, preferably under reduced pressure. The residue contains this compound and ammonium chloride.

-

The dry residue is extracted with approximately 300 cc of boiling diethyl ether. The ether extraction is repeated twice more with 100-cc portions.

-

The combined ether extracts are evaporated to a volume of 150–200 cc, at which point crystallization begins.

-

One liter of benzene is added, and the mixture is heated until all the this compound dissolves.

-

The solution is cooled in an ice-salt bath to induce crystallization. The crystals are collected by filtration.

-

A second crop of crystals can be obtained by concentrating the filtrate. The total yield is typically in the range of 83–85%.

Determination of pKa via Potentiometric Titration

The dissociation constants (pKa) of dicarboxylic acids like this compound can be determined by potentiometric titration.

Materials & Equipment:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a glass electrode and a reference electrode

-

Burette

-

Stirrer and stir bar

-

Beakers

Procedure:

-

Preparation: A known quantity of this compound is accurately weighed and dissolved in a beaker with deionized water to create a solution of known concentration.

-

Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode pair is immersed in the solution. The burette is filled with the standardized NaOH solution.

-

Titration: The NaOH titrant is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded along with the corresponding volume of titrant added.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of NaOH added (x-axis). The curve for a dicarboxylic acid will show two equivalence points.

-

Endpoint Determination: The equivalence points, where the moles of NaOH added equal the moles of the acidic protons, are identified from the points of inflection on the titration curve. A more accurate method is to plot the first derivative (ΔpH/ΔV) against the volume, where the peaks correspond to the equivalence points.

-

pKa Calculation: The pKa values are determined from the half-equivalence points. pKa₁ is the pH at which half of the first carboxylic acid group has been neutralized, and pKa₂ is the pH at the midpoint between the first and second equivalence points.

Caption: Workflow for pKa determination.

Biological Significance and Signaling Pathways

This compound is an intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. Its metabolism is a key part of normal human physiology.

Metabolic Pathway

The breakdown of lysine and tryptophan produces glutaryl-CoA, which is then converted to crotonyl-CoA by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).

Caption: Simplified metabolic pathway of this compound.

Pathophysiology of Glutaric Aciduria Type 1

A deficiency in the GCDH enzyme, due to genetic mutations, leads to the inherited metabolic disorder Glutaric Aciduria Type 1 (GA-I). This deficiency causes the accumulation of this compound and its derivatives, notably 3-hydroxythis compound (3-OH-GA), in the brain and other tissues.

The accumulation of these metabolites is neurotoxic, leading to selective damage of neurons, particularly in the striatum. This damage can precipitate acute encephalopathic crises in infants, resulting in a severe dystonic-dyskinetic movement disorder.

Proposed Neurotoxic Signaling Pathway

The neurotoxicity in GA-I is believed to be mediated, at least in part, by an excitotoxic mechanism. This compound and, more potently, 3-hydroxythis compound are structurally similar to the neurotransmitter glutamate. They can act as agonists at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. Overstimulation of these receptors leads to excessive calcium influx, triggering a cascade of events including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal cell death.

Caption: Proposed neurotoxic pathway in Glutaric Aciduria Type 1.

References

An In-depth Technical Guide to Glutaric Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of glutaric acid, a dicarboxylic acid of significant interest in biomedical research and pharmaceutical development. This document details its chemical and physical properties, outlines key experimental methodologies, and explores its role in metabolic pathways and drug formulation.

Core Properties of this compound

This compound, systematically known as pentanedioic acid, is a five-carbon linear dicarboxylic acid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 110-94-1 | [1][2][3][4][5] |

| Molecular Formula | C₅H₈O₄ | |

| Molecular Weight | 132.11 g/mol | |

| Appearance | Colorless crystals or white solid | |

| Melting Point | 95-98 °C | |

| Boiling Point | 200 °C at 20 mmHg | |

| Water Solubility | Over 50% (w/w) | |

| Solubility | Soluble in alcohol and chloroform |

Toxicological Data

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 6000 mg/kg |

| LD50 | Rabbit | Dermal | 20000 mg/kg |

This compound may cause skin and eye irritation. Acute hazards suggest it may be harmful if ingested, inhaled, or absorbed through the skin.

Applications in Research and Drug Development

This compound is a versatile molecule with several applications in the pharmaceutical industry and biomedical research:

-

Drug Development: It is used in the development of prodrugs to enhance solubility and control the release of active pharmaceutical ingredients (APIs). This compound can also be used to create cocrystals with APIs that have low solubility, thereby improving their oral bioavailability.

-

Bioconjugation: It can act as a spacer molecule in bioconjugates, which can improve the intracellular uptake of these complex molecules.

-

Polymer Synthesis: this compound is a building block for the synthesis of polyesters and polyamides.

-

Biomarker: Elevated levels of this compound and its derivatives in urine and blood are key biomarkers for the diagnosis of glutaric aciduria type I, an inherited metabolic disorder.

Metabolic Significance and Signaling Pathways

This compound is a natural intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. The enzymatic deficiency of glutaryl-CoA dehydrogenase in the inherited disorder glutaric aciduria type I leads to the accumulation of this compound, 3-hydroxythis compound, and glutaconic acid. This accumulation is neurotoxic and can lead to severe encephalopathy.

The catabolic pathway of L-lysine leading to the formation of this compound is depicted below.

Caption: Metabolic pathway of L-lysine and the formation of this compound.

In glutaric aciduria type I, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the accumulation of this compound and 3-hydroxythis compound, which are neurotoxic. It has been proposed that metabolites of the kynurenine pathway may also play a role in the pathogenesis of this disease.

Experimental Protocols

Synthesis of this compound from Trimethylene Cyanide

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Trimethylene cyanide

-

Concentrated hydrochloric acid

-

Ether

Procedure:

-

In a 2-liter round-bottom flask, combine 100 g of trimethylene cyanide and 500 g of concentrated hydrochloric acid.

-

Reflux the mixture for approximately four hours.

-

Evaporate the solution to dryness, preferably under reduced pressure. The resulting residue contains this compound and ammonium chloride.

-

Extract the dry residue with approximately 300 cc of boiling ether.

-

Filter the ether solution and perform two additional extractions of the residue with 100-cc portions of boiling ether.

-

Combine the ether extracts and evaporate the volume to 150-200 cc. Crystallization of this compound will commence.

-

Cool the solution to complete the crystallization process.

-

Collect the crystals by filtration and purify by recrystallization from benzene if necessary.

Quantification of this compound in Urine by HPLC

This method is for the diagnosis of glutaric acidemia type I.

Materials:

-

Urine sample

-

1-pyrenebutyric hydrazide (PBH) as a derivatizing agent

-

Internal standard

-

C18 HPLC column

-

Fluorometric detector

Procedure:

-

Derivatization: Derivatize the this compound and 3-hydroxythis compound in the urine sample, along with an internal standard, with 1-pyrenebutyric hydrazide (PBH).

-

Chromatographic Separation: Separate the derivatized compounds on a C18 column.

-

Detection: Detect the fluorescent derivatives using a fluorometric detector with an excitation wavelength of 345 nm and an emission wavelength of 475 nm.

-

Quantification: Create a calibration curve by plotting the relative fluorescence intensity (peak area ratio of the analyte to the internal standard) against the concentration for a series of standards. Use this curve to determine the concentration of this compound in the urine sample.

Experimental Workflow for Cocrystal Screening

This workflow is used to identify cocrystals of an active pharmaceutical ingredient (API) with this compound to improve the API's oral bioavailability.

Caption: A logical workflow for identifying and validating a this compound cocrystal.

Procedure (Slurry Crystallization):

-

Add an excess of the API and this compound (typically in a 1:1 molar ratio) to a vial containing a suitable solvent.

-

Stir the resulting slurry at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.

-

Isolate the solid phase by filtration.

-

Analyze the solid using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if a cocrystal has formed.

This guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and protocols serve as a starting point for further investigation and application of this versatile dicarboxylic acid.

References

Glutaric Acid Solubility: A Comprehensive Technical Guide for Researchers

An In-depth Examination of Glutaric Acid's Behavior in Aqueous and Organic Media

This compound, a five-carbon dicarboxylic acid, plays a significant role in various biochemical pathways and serves as a versatile building block in the chemical and pharmaceutical industries. A thorough understanding of its solubility characteristics in diverse solvent systems is paramount for its application in drug development, polymer synthesis, and other advanced scientific endeavors. This technical guide provides a detailed overview of the solubility of this compound in water and a range of organic solvents, complete with quantitative data, experimental methodologies, and a logical workflow for solubility assessment.

Quantitative Solubility Data

The solubility of this compound is markedly influenced by the nature of the solvent and the temperature of the system. The following tables summarize the available quantitative data to facilitate comparative analysis.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 g Water) |

| 0 | 42.9 |

| 20 | 63.9 |

| 50 | 95.7 |

| 65 | 111.8 |

Data sourced from PubChem.

Table 2: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Cyclohexanone | 20 | 15.8 |

| 30 | 21.5 | |

| 40 | 28.9 | |

| 50 | 38.8 | |

| 60 | 51.2 | |

| Cyclohexanol | 20 | 10.2 |

| 30 | 13.8 | |

| 40 | 18.5 | |

| 50 | 24.8 | |

| 60 | 33.1 | |

| Acetic Acid | 20 | 25.6 |

| 30 | 32.1 | |

| 40 | 40.2 | |

| 50 | 50.1 | |

| 60 | 62.5 | |

| n-Butanol | 25 | 23.4 |

| 35 | 30.1 | |

| 45 | 38.5 | |

| 55 | 49.2 | |

| 1-Propanol | 20 | 45.3 |

| 25 | 50.1 | |

| 30 | 55.2 | |

| 35 | 60.8 | |

| 40 | 66.9 | |

| Ethanol | - | Freely Soluble |

| Methanol | - | Soluble |

| Ether | - | Freely Soluble |

| Benzene | - | Soluble |

| Chloroform | - | Soluble |

| Petroleum Ether | - | Slightly Soluble |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for reliable research and development. The following are detailed methodologies for key experiments cited in the literature for assessing the solubility of this compound.

Isothermal Saturation Method (Shake-Flask Method)

This traditional and widely accepted method is used to determine the equilibrium solubility of a compound.

a. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

b. Procedure:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-capped vial or flask). The amount of excess solid should be sufficient to ensure that saturation is reached and that solid material remains at equilibrium.

-

Equilibration: The sealed container is placed in a thermostatically controlled shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove all undissolved solid particles. Alternatively, the sample can be centrifuged at the experimental temperature, and the clear supernatant is then collected.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC): A suitable HPLC method with a UV detector is often used. A calibration curve is prepared using standard solutions of this compound of known concentrations. The concentration of the saturated solution is then determined by comparing its response to the calibration curve.

-

Titration: The acidic nature of this compound allows for its quantification via titration with a standardized basic solution (e.g., sodium hydroxide) using a suitable indicator.

-

Gravimetric Analysis: A known volume of the saturated solution is carefully evaporated to dryness in a pre-weighed container. The container with the residue is then dried to a constant weight in an oven. The mass of the residue corresponds to the amount of dissolved this compound.

-

c. Data Calculation: The solubility is calculated and expressed as grams of solute per 100 grams of solvent ( g/100 g solvent) or other appropriate units (e.g., mol/L, g/L).

Laser Dynamic Method (Synthetic Method)

This method is a more rapid technique for determining the temperature at which a solid completely dissolves in a solvent at a known concentration.

a. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest

-

Jacketed glass vessel with a magnetic stirrer

-

Precision temperature controller and sensor (e.g., Pt100)

-

Laser light source and a photodetector

-

Data acquisition system

b. Procedure:

-

Sample Preparation: A precise amount of this compound is weighed and added to a known mass of the solvent in the jacketed glass vessel.

-

Heating and Observation: The mixture is continuously stirred and slowly heated at a controlled rate (e.g., 0.1-0.5 °C/min). A laser beam is passed through the suspension.

-

Endpoint Detection: Initially, the solid particles scatter the laser light, resulting in low light transmission to the photodetector. As the temperature increases, the solid dissolves, and the solution becomes clear. The temperature at which the intensity of the transmitted laser light reaches a maximum and remains constant is recorded as the dissolution temperature for that specific composition.

-

Data Collection: This process is repeated for several different compositions of this compound and the solvent to generate a solubility curve as a function of temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: A logical workflow for the experimental determination of this compound solubility.

Synthesis of Glutaric Acid from Cyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaric acid, a five-carbon dicarboxylic acid, is a valuable building block in the chemical and pharmaceutical industries. Its synthesis from readily available cyclopentane and its derivatives offers several viable routes, each with distinct advantages and challenges. This technical guide provides an in-depth overview of the primary synthetic pathways for producing this compound from cyclopentane, cyclopentanone, and cyclopentene. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are presented to aid researchers in selecting and optimizing a suitable synthetic strategy.

Introduction

This compound (pentanedioic acid) serves as a precursor for a variety of valuable compounds, including polyesters, polyamides, and pharmacologically active molecules. The direct conversion of cyclopentane, a cost-effective hydrocarbon feedstock, to this compound is a topic of significant industrial and academic interest. This guide explores the core methodologies for this transformation, focusing on oxidative ring-opening reactions. The synthesis pathways covered include direct aerobic oxidation of cyclopentane, oxidation of the intermediate cyclopentanone, and a green chemistry approach starting from cyclopentene.

Synthetic Pathways and Mechanisms

The synthesis of this compound from cyclopentane and its derivatives primarily involves the oxidative cleavage of the cyclopentane ring. The choice of starting material and oxidant dictates the reaction conditions and catalytic system employed.

Direct Aerobic Oxidation of Cyclopentane

The direct oxidation of cyclopentane with molecular oxygen (or air) presents an economically attractive route. This process typically requires a catalyst system to facilitate the activation of the C-H bonds of the alkane. A common catalytic system involves N-Hydroxyphthalimide (NHPI) in conjunction with cobalt and manganese salts.[1] The reaction proceeds through a radical chain mechanism initiated by the formation of the phthalimide N-oxyl (PINO) radical.[2]

Figure 1. Simplified pathway for the direct aerobic oxidation of cyclopentane.

An alternative approach involves the use of cobaltic ions in an aliphatic monobasic acid solvent at elevated temperature and pressure.[3]

Oxidation of Cyclopentanone

Cyclopentanone, which can be produced from the oxidation of cyclopentane, is a common intermediate that can be further oxidized to this compound. This two-step approach can sometimes offer better selectivity compared to the direct oxidation of cyclopentane.

A well-established method for the ring-opening of cyclic ketones is oxidation with nitric acid, often in the presence of a catalyst such as vanadium pentoxide. This method is effective but raises environmental concerns due to the use of a strong acid and the formation of nitrogen oxides.

A greener alternative to nitric acid is the use of molecular oxygen in the presence of transition metal catalysts. Manganese (II) salts in acetic acid have been shown to be effective for the oxidation of cyclopentanone to this compound.[4]

Figure 2. Proposed mechanism for the Mn(II)-catalyzed oxidation of cyclopentanone.

Green Synthesis from Cyclopentene

A more environmentally benign route starts from cyclopentene, which can be oxidized using hydrogen peroxide. This method, often catalyzed by tungstic acid, avoids the use of harsh oxidizing agents and organic solvents. The reaction is thought to proceed through the formation of an epoxide intermediate, followed by hydrolysis and further oxidation to yield this compound.

Figure 3. Simplified reaction pathway for the synthesis of this compound from cyclopentene.

Experimental Protocols

Direct Aerobic Oxidation of Cyclopentane with NHPI Catalyst

Materials:

-

Cyclopentane

-

N-Hydroxyphthalimide (NHPI)

-

Cobalt(II) acetate (Co(OAc)₂)

-

Manganese(II) acetate (Mn(OAc)₂)

-

Trifluorotoluene (TFT)

-

50 mL Teflon-coated autoclave

-

Pressurized air source

-

Magnetic stirrer with heating capabilities

Procedure:

-

To a 50 mL Teflon-coated autoclave, add NHPI (0.0125 mmol), Co(OAc)₂ (0.05 mmol), and Mn(OAc)₂ (0.05 mmol).

-

Add trifluorotoluene (4 mL) as the solvent.

-

Add cyclopentane (3.45 mL, approx. 37 mmol).

-

Seal the autoclave and charge it with 10 atm of air.

-

Place the autoclave on a magnetic stirrer with a heating mantle and stir the reaction mixture at 100°C for 6-24 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

-

Open the autoclave and analyze the reaction mixture by gas chromatography (GC) to determine conversion and product distribution.

Oxidation of Cyclopentanone with Nitric Acid and Vanadium Pentoxide

Materials:

-

Cyclopentanone

-

50% Nitric acid

-

Vanadium pentoxide (V₂O₅)

-

2 L round-bottomed, three-necked flask

-

Stirrer

-

Two large-bore condensers

-

Water bath

Procedure:

-

In a 2 L round-bottomed, three-necked flask fitted with a stirrer and two large-bore condensers, place 200 cc of 50% nitric acid and 0.25 g of vanadium pentoxide.

-

Heat the flask to 65–70°C in a water bath.

-

Add 1 cc of cyclopentanone to initiate the reaction.

-

Carefully control the temperature and rate of addition of the remaining cyclopentanone to maintain a steady reaction.

-

After the addition is complete, continue stirring at the same temperature until the reaction ceases.

-

Cool the reaction mixture and isolate the this compound product by crystallization.

Oxidation of Cyclopentanone with Mn(II) Catalyst and Oxygen

Materials:

-

Cyclopentanone

-

Manganese(II) acetylacetonate (Mn(acac)₂)

-

Acetic acid

-

Pressure reactor (e.g., Hastelloy C-276) with reflux condenser, turbine agitator, heating jacket, and internal cooler

-

Oxygen source

Procedure:

-

To a 100 mL pressure reactor, introduce 4 mL of cyclopentanone, 16 mL of acetic acid, and Mn(acac)₂ (0.1 mol%).

-

Heat the mixture to 100°C.

-

Introduce oxygen to a pressure of 0.4 MPa.

-

Maintain the temperature and pressure, and monitor oxygen consumption, supplementing with additional oxygen as needed.

-

After 6 hours, cool the reactor and vent the pressure.

-

Analyze the product mixture by GC-MS to determine cyclopentanone conversion and this compound selectivity.

Green Synthesis of this compound from Cyclopentene

Materials:

-

Cyclopentene

-

Hydrogen peroxide (50 wt%)

-

Tungstic acid (H₂WO₄)

-

Fully automated synthesis reactor or equivalent round-bottom flask with temperature control and dropping funnel

Procedure:

-

Charge the reactor with hydrogen peroxide (52.80 g, 0.7760 mol) and tungstic acid (1.00 g, 0.004 mol).

-

Stir the mixture at 43°C for 30 minutes.

-

Add cyclopentene (12.26 g, 0.1764 mol) dropwise over 1 hour.

-

Incubate the reaction mixture for 2 hours at 43°C.

-

Increase the temperature to 95°C and hold for 3 hours.

-

Maintain the temperature at 95°C for an additional 5 hours.

-

Cool the reaction mixture and analyze the product by HPLC.

Quantitative Data

The following tables summarize the quantitative data for the different synthetic routes. Note that direct comparison can be challenging due to variations in experimental conditions.

Table 1. Direct Aerobic Oxidation of Cyclopentane

| Catalyst System | Solvent | Temp. (°C) | Pressure (atm) | Time (h) | Cyclopentane Conversion (%) | This compound Selectivity (%) | Reference |

| NHPI/Co(OAc)₂/Mn(OAc)₂ | TFT | 100 | 10 (air) | 6-24 | Variable | Major Product | |

| Cobaltic ions | Acetic Acid | 70-150 | 13.6-34 | 1-2 | - | Predominant |

Table 2. Oxidation of Cyclopentanone

| Oxidant/Catalyst | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Cyclopentanone Conversion (%) | This compound Selectivity (%) | Reference |

| 50% HNO₃ / V₂O₅ | - | 65-70 | Atmospheric | - | - | High | |

| O₂ / Mn(acac)₂ | Acetic Acid | 100 | 0.4 | 6 | >98 | up to 68 |

Table 3. Green Synthesis from Cyclopentene

| Oxidant/Catalyst | Solvent | Temp. (°C) | Time (h) | Cyclopentene Conversion (%) | This compound Yield (%) | Reference |

| H₂O₂ / H₂WO₄ | Water | 43 -> 95 | 11.5 | - | 92.3 |

Product Characterization

The synthesized this compound can be characterized using standard analytical techniques.

Table 4. Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (D₂O) | δ ~2.4 ppm (t, 4H, -CH₂-COOH), δ ~1.8 ppm (p, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (D₂O) | δ ~178.5 ppm (C=O), δ ~33.6 ppm (-CH₂-COOH), δ ~20.4 ppm (-CH₂-CH₂-CH₂-) |

| FTIR (KBr Pellet) | ~3000-2500 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch) |

Conclusion

The synthesis of this compound from cyclopentane and its derivatives can be achieved through several distinct oxidative pathways. The direct aerobic oxidation of cyclopentane offers a potentially cost-effective route but may present challenges in selectivity. The oxidation of cyclopentanone, either with nitric acid or catalytically with oxygen, provides a more controlled approach. For applications where environmental impact is a primary concern, the green synthesis from cyclopentene using hydrogen peroxide is a highly attractive option, demonstrating high yields under relatively mild conditions. The selection of the optimal synthetic route will depend on factors such as cost, scale, desired purity, and environmental considerations. This guide provides the foundational information for researchers to make informed decisions and to develop robust and efficient syntheses of this compound.

References

An In-depth Technical Guide to the Glutaric Acid Metabolic Pathway in Humans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glutaric acid metabolic pathway in humans, with a focus on its core components, associated metabolic disorders, and the experimental methodologies used in its study. This document is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this critical biochemical cascade.

Core this compound Metabolic Pathway

The this compound metabolic pathway is a crucial catabolic route for the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] The central enzyme in this pathway is glutaryl-CoA dehydrogenase (GCDH), a mitochondrial flavoprotein.[2][3] A deficiency in GCDH leads to the autosomal recessive inherited disorder Glutaric Acidemia Type I (GA-I), also known as Glutaric Aciduria Type I.[3] This condition is characterized by the accumulation of this compound (GA), 3-hydroxythis compound (3-OH-GA), and glutarylcarnitine in various body fluids and tissues.

The catabolism of lysine begins in the mitochondria and proceeds through a series of enzymatic reactions to yield glutaryl-CoA. Under normal physiological conditions, GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, which then enters the fatty acid oxidation pathway. In individuals with GA-I, the impaired function of GCDH disrupts this process, leading to the buildup of upstream metabolites.

The accumulation of this compound and its derivatives is neurotoxic, particularly affecting the basal ganglia and leading to the characteristic neurological symptoms of GA-I, which often manifest as acute encephalopathic crises in infants and young children.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound metabolic pathway, comparing physiological and pathological concentrations of relevant metabolites.

Table 1: Concentrations of this compound and 3-Hydroxythis compound in Urine

| Analyte | Condition | Concentration Range (mmol/mol creatinine) | Citation |

| This compound | Control | 1.1 - 9.7 | |

| GA-I (Low Excretors) | < 100 | ||

| GA-I (High Excretors) | > 100 | ||

| 3-Hydroxythis compound | Control | 1.4 - 8.0 | |

| GA-I | Significantly elevated |

Table 2: Concentrations of this compound and 3-Hydroxythis compound in Plasma and Cerebrospinal Fluid (CSF)

| Analyte | Fluid | Condition | Concentration Range (μmol/L) | Citation |

| This compound | Plasma | Control | 0.55 - 2.9 | |

| CSF | Control | 0.18 - 0.63 | ||

| 3-Hydroxythis compound | Plasma | Control | 0.2 - 1.36 | |

| CSF | Control | < 0.2 |

Table 3: GCDH Enzyme Kinetics

| Parameter | Value | Substrate | Source Organism | Citation |

| Michaelis Constant (Km) | Data not consistently available in retrieved search results | Glutaryl-CoA | Human | |

| Optimal pH | Data not consistently available in retrieved search results |

Experimental Protocols

This section details the methodologies for key experiments used in the diagnosis and research of this compound metabolism disorders.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

Objective: To detect and quantify organic acids, including this compound and 3-hydroxythis compound, in urine samples for the diagnosis of GA-I.

Methodology:

-

Sample Preparation:

-

Acidify a urine sample (e.g., 1.5 mL) to a pH of 1 with hydrochloric acid.

-

Add internal standards, such as tropate and 2-ketocaproate, to the sample for quantification.

-

Saturate the sample with sodium chloride.

-

Perform a liquid-liquid extraction using an organic solvent like ethyl acetate. The extraction is typically repeated multiple times to ensure complete recovery of the organic acids.

-

-

Derivatization:

-

Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

To make the organic acids volatile for GC analysis, they must be derivatized. A common method is trimethylsilylation (TMS).

-

Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like pyridine, to the dried extract.

-

Incubate the mixture at an elevated temperature (e.g., 60-70°C) to allow the derivatization reaction to complete.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

-

The gas chromatograph separates the different organic acid derivatives based on their boiling points and interactions with the column's stationary phase.

-

The separated compounds then enter the mass spectrometer, which ionizes and fragments them.

-

The mass spectrometer detects the mass-to-charge ratio of the fragments, generating a unique mass spectrum for each compound.

-

Identification of this compound and 3-hydroxythis compound is based on their specific retention times and mass spectra compared to known standards.

-

Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profiling in Dried Blood Spots

Objective: To quantify acylcarnitines, including glutarylcarnitine (C5DC), in dried blood spots (DBS) for newborn screening of GA-I.

Methodology:

-

Sample Preparation:

-

A small disc is punched from a dried blood spot card.

-

The acylcarnitines are extracted from the disc using a solvent, typically methanol, containing stable isotope-labeled internal standards for each analyte.

-

-

Derivatization (Butylation):

-

The extracted acylcarnitines are often converted to their butyl esters to improve their ionization efficiency in the mass spectrometer.

-

This is achieved by reacting the extract with butanolic-HCl at an elevated temperature.

-

-

MS/MS Analysis:

-

The derivatized extract is introduced into the tandem mass spectrometer, often using a flow injection analysis (FIA) or liquid chromatography (LC) system.

-

The first mass spectrometer (Q1) is set to select the precursor ion of a specific acylcarnitine.

-

This selected ion is then fragmented in a collision cell (Q2).

-

The second mass spectrometer (Q3) is set to detect a specific product ion that is characteristic of the acylcarnitine class (e.g., a fragment with m/z 85 for all acylcarnitines).

-

By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), a highly sensitive and specific quantification of each acylcarnitine, including glutarylcarnitine, is achieved.

-

GCDH Enzyme Activity Assay in Fibroblasts

Objective: To determine the functional activity of the glutaryl-CoA dehydrogenase enzyme in cultured fibroblasts to confirm a diagnosis of GA-I.

Methodology:

-

Cell Culture:

-

Patient-derived skin fibroblasts are cultured in appropriate media until they reach near confluence.

-

-

Cell Homogenization:

-

The cultured fibroblasts are harvested and homogenized to release the mitochondrial enzymes, including GCDH.

-

-

Enzymatic Reaction:

-

The fibroblast homogenate is incubated with a reaction mixture containing the substrate, glutaryl-CoA.

-

A common method involves using a radiolabeled substrate, such as [3H]-glutaryl-CoA.

-

The activity of GCDH is determined by measuring the rate of conversion of glutaryl-CoA to crotonyl-CoA. In the case of the radiometric assay, this can be done by measuring the release of tritium.

-

-

Detection:

-

The reaction products are separated from the substrate, and the amount of product formed over time is quantified.

-

The enzyme activity is then calculated and compared to the activity measured in control fibroblast samples. A significant reduction in GCDH activity is indicative of GA-I.

-

Visualizations

The following diagrams illustrate the core metabolic pathway and a typical diagnostic workflow for Glutaric Acidemia Type I.

Caption: The core this compound metabolic pathway in humans.

Caption: Diagnostic workflow for Glutaric Acidemia Type I.

References

An In-depth Technical Guide to the Natural Sources and Production of Glutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaric acid, a five-carbon dicarboxylic acid, is a valuable platform chemical with applications in the synthesis of polymers, plasticizers, and pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of this compound and delves into the primary methodologies for its production. Both biotechnological and chemical synthesis routes are explored in detail, with a focus on providing actionable experimental protocols and comparative quantitative data. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in the study and application of this compound and its derivatives.

Natural Sources of this compound

This compound is found in nature as a metabolic intermediate. In humans and other organisms, it is a product of the catabolism of the amino acids lysine and tryptophan.[1][2] Deficiencies in the metabolic pathway responsible for its breakdown can lead to a condition known as glutaric aciduria, characterized by the accumulation of this compound and its derivatives. This compound has also been identified in various plants, including eddoes, pitangas, and chicory leaves, although typically at low concentrations.

Production of this compound

The production of this compound can be broadly categorized into two main approaches: biological production through microbial fermentation and chemical synthesis.

Biological Production of this compound

The biotechnological production of this compound offers a renewable and potentially more sustainable alternative to chemical synthesis. This approach primarily utilizes metabolically engineered microorganisms, such as Corynebacterium glutamicum and Escherichia coli, to convert renewable feedstocks like glucose into this compound. A common strategy involves engineering the L-lysine metabolic pathway.

A prevalent biosynthetic route for this compound in engineered microbes begins with L-lysine. This pathway typically involves a series of enzymatic conversions. In some engineered strains of Pseudomonas putida, L-lysine is catabolized to this compound via the 5-aminovalerate (5AVA) pathway. This pathway has been heterologously expressed in other microbial hosts like E. coli and C. glutamicum for this compound production.

A synthetic pathway established in C. glutamicum involves the conversion of L-lysine to glutarate through a five-step process that includes lysine decarboxylase, putrescine transaminase, γ-aminobutyraldehyde dehydrogenase, GABA/5AVA aminotransferase, and succinate/glutarate semialdehyde dehydrogenase. Another engineered pathway in C. glutamicum utilizes L-lysine 2-monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA) from P. putida, along with endogenous aminotransferase and dehydrogenase activities, to convert L-lysine to this compound.

Biosynthetic pathway of this compound from glucose via L-lysine.

The following table summarizes key quantitative data from various studies on the microbial production of this compound.

| Microorganism | Substrate | Production Method | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference(s) |

| Corynebacterium glutamicum | Glucose | Fed-batch fermentation | 105.3 | 0.54 g/g | 1.53 | |

| Corynebacterium glutamicum | Glucose and Molasses | Fed-batch fermentation | 90 | 0.7 mol/mol | 1.8 | |

| Corynebacterium glutamicum | Glucose | Fed-batch fermentation | 65.6 | - | - | |

| Corynebacterium glutamicum | Glucose | Fed-batch fermentation | 25 | 0.17 g/g | 0.32 | |

| Escherichia coli | Glucose | - | 0.42 | - | - | |

| Immobilized E. coli consortium | Lysine | Fed-batch bioconversion | 73.2 | - | - |

This protocol is a generalized representation based on methodologies described in the literature for high-titer this compound production.

1. Strain and Preculture Preparation:

-

An engineered Corynebacterium glutamicum strain overexpressing genes for the this compound biosynthesis pathway (e.g., davB, davA, gabT, gabD) is used.

-

A single colony is inoculated into a seed medium (e.g., nutrient-rich broth) and cultivated at 30°C with shaking until the exponential growth phase is reached.

2. Bioreactor Setup and Batch Fermentation:

-

A 5-L bioreactor containing a defined production medium with glucose as the primary carbon source is inoculated with the preculture.

-

The initial batch fermentation is carried out at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0, maintained with NH₄OH).

-

The dissolved oxygen (DO) level is maintained above a certain threshold (e.g., 20%) by adjusting the agitation speed and aeration rate.

3. Fed-Batch Phase:

-

Upon depletion of the initial glucose, a concentrated feeding solution containing glucose and other necessary nutrients is supplied to the bioreactor.

-

The feeding rate is controlled to maintain a low glucose concentration in the bioreactor to avoid overflow metabolism.

-

Fermentation is continued for a specified duration (e.g., 69-72 hours) or until the feeding solution is exhausted.

4. Sample Analysis:

-

Samples are periodically withdrawn from the bioreactor to monitor cell growth (OD₆₀₀), glucose consumption, and this compound concentration using methods like HPLC.

Workflow for fed-batch fermentation of this compound.

Chemical Synthesis of this compound

Several chemical routes are available for the synthesis of this compound. These methods often involve oxidation or hydrolysis reactions.

A common laboratory-scale preparation involves the oxidation of cyclopentanone with nitric acid. This method needs careful temperature control to avoid the formation of succinic acid as a byproduct.

This compound can be synthesized by the hydrolysis of trimethylene cyanide (1,3-dicyanopropane) using a strong acid, such as hydrochloric acid.

Industrially, this compound is often obtained as a by-product during the manufacturing of adipic acid from the oxidation of cyclohexane.

| Starting Material | Reagents | Yield | Reference(s) |

| Trimethylene Cyanide | Hydrochloric Acid | 76-80% | |

| Cyclopentanone | Nitric Acid | 80-85% (crude) | |

| Glutamic Acid | Inorganic Acid, Nitrite, Hypophosphorous Acid | 80-95% |

This protocol is adapted from a procedure described in Organic Syntheses.

1. Reaction Setup:

-

In a 2-L round-bottomed flask, combine 100 g of trimethylene cyanide and 500 g of concentrated hydrochloric acid.

-

Reflux the mixture for approximately 4 hours.

2. Isolation of Crude Product:

-

Evaporate the solution to dryness, preferably under reduced pressure. The resulting residue contains this compound and ammonium chloride.

-

Extract the dry residue with approximately 300 mL of boiling ether.

-

Filter the ether solution and perform two additional extractions of the residue with 100 mL portions of boiling ether.

3. Crystallization and Purification:

-

Combine the ether extracts and reduce the volume to 150-200 mL by evaporation, at which point crystallization should begin.

-

Add 1 L of benzene and heat the mixture until the this compound completely dissolves.

-

Cool the solution in an ice-salt bath to induce crystallization.

-

Collect the this compound crystals by filtration.

Workflow for the chemical synthesis of this compound from trimethylene cyanide.

Conclusion